molecular formula C17H26O B12646187 Ethanone, 1-(trimethylcyclododecatrienyl)- CAS No. 71550-37-3

Ethanone, 1-(trimethylcyclododecatrienyl)-

Cat. No.: B12646187
CAS No.: 71550-37-3
M. Wt: 246.4 g/mol
InChI Key: NUEJKVHPFVKGKP-HZLMAEHRSA-N
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Description

Ethanone, 1-(trimethylcyclododecatrienyl)- is an organic compound with the molecular formula C17H26O It is characterized by a cyclododecatriene ring substituted with a trimethyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(trimethylcyclododecatrienyl)- typically involves the cyclization of dodecatriene followed by the introduction of a trimethyl group and an ethanone moiety. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 1-(trimethylcyclododecatrienyl)- may involve large-scale cyclization reactions using continuous flow reactors. The process is optimized to maximize efficiency and minimize waste, often incorporating recycling of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(trimethylcyclododecatrienyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The trimethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may require the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethanone, 1-(trimethylcyclododecatrienyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving cell signaling and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(trimethylcyclododecatrienyl)- involves its interaction with specific molecular targets. The trimethylcyclododecatrienyl moiety may interact with enzymes or receptors, modulating their activity. The ethanone group can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(dimethylcyclododecatrienyl)-
  • Ethanone, 1-(trimethylcyclododecadienyl)-
  • Ethanone, 1-(trimethylcyclododecatetraenyl)-

Uniqueness

Ethanone, 1-(trimethylcyclododecatrienyl)- is unique due to its specific substitution pattern and the presence of the ethanone moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

71550-37-3

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

1-[(1E,3Z,5Z)-2,3,4-trimethylcyclododeca-1,3,5-trien-1-yl]ethanone

InChI

InChI=1S/C17H26O/c1-13-11-9-7-5-6-8-10-12-17(16(4)18)15(3)14(13)2/h9,11H,5-8,10,12H2,1-4H3/b11-9-,14-13-,17-15+

InChI Key

NUEJKVHPFVKGKP-HZLMAEHRSA-N

Isomeric SMILES

C/C/1=C(/C(=C(\CCCCCC/C=C1)/C(=O)C)/C)\C

Canonical SMILES

CC1=C(C(=C(CCCCCCC=C1)C(=O)C)C)C

Origin of Product

United States

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